N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide

Catalog No.
S6794060
CAS No.
1421450-25-0
M.F
C25H23NO3
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenyl...

CAS Number

1421450-25-0

Product Name

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,2-diphenylacetamide

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C25H23NO3/c1-28-22-16-8-9-17-23(22)29-19-11-10-18-26-25(27)24(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,12-17,24H,18-19H2,1H3,(H,26,27)

InChI Key

ZJFNLVKSHYZKBN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide is a synthetic organic compound characterized by its unique structure that includes a but-2-ynyl moiety linked to a diphenylacetamide group through a phenoxy linkage. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities and applications in pharmacology.

Involving N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide primarily focus on its reactivity as a nucleophile or electrophile in various organic transformations. It can undergo:

  • Nucleophilic substitutions: The presence of the but-2-ynyl group allows for nucleophilic attack at the carbon atom, facilitating substitutions with various electrophiles.
  • Coupling reactions: The compound may participate in coupling reactions with other aromatic compounds, enhancing its structural complexity and potential biological activity.

These reactions can be utilized to modify the compound's properties for specific applications in drug development.

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide has demonstrated various biological activities, particularly as an inhibitor of sodium channels. Sodium channels play crucial roles in neuronal excitability and muscle contraction, making this compound a candidate for treating conditions such as pain and epilepsy. Studies have indicated that it may modulate channel activity, leading to therapeutic effects in pain management and neurological disorders .

The synthesis of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide typically involves multi-step organic reactions:

  • Formation of the but-2-ynyl moiety: This can be achieved through alkyne synthesis techniques such as Sonogashira coupling.
  • Coupling with phenoxy groups: The introduction of the 2-methoxyphenoxy group often involves etherification or nucleophilic substitution methods.
  • Acetamide formation: The final step generally involves acylation of the amine with acetic anhydride or acetyl chloride to yield the diphenylacetamide structure.

Each step must be optimized for yield and purity to ensure the final product's efficacy in biological applications.

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide has potential applications in:

  • Pharmaceuticals: As a sodium channel modulator, it could be developed into analgesics or anticonvulsants.
  • Research: It serves as a tool compound for studying sodium channel physiology and pharmacology.

The unique structure may also allow for further modifications leading to novel therapeutic agents.

Interaction studies involving N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide focus on its binding affinity and efficacy at sodium channels. These studies utilize techniques such as:

  • Electrophysiological assays: To measure the effect of the compound on ion channel activity.
  • Molecular docking studies: To predict binding interactions with sodium channel proteins.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural or functional similarities with N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-(2,4-difluorophenoxy)but-2-yn-1-yl)-4-methoxybenzenesulfonamideContains fluorine substituentsEnhanced lipophilicity and potential bioactivity
(2S)-N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-phenoxypropanamideSimilar backbone with phenolic groupsDifferent pharmacological profile due to propanamide structure
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamidePiperidine ring structureDifferent mechanism targeting piperidine receptors

These compounds highlight the diversity within this class of molecules while emphasizing the unique structural features of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide that may confer distinct biological activities.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

385.16779360 g/mol

Monoisotopic Mass

385.16779360 g/mol

Heavy Atom Count

29

Dates

Last modified: 11-23-2023

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